1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone
Description
This compound is a heterocyclic hybrid featuring a 3,4-dihydropyrazole core substituted with bromophenyl and fluorophenyl groups, coupled with a sulfanylethanone moiety linked to a chlorophenylmethyl indole scaffold. Its synthesis likely involves cyclocondensation of chalcone derivatives with hydrazines, followed by functionalization of the indole ring, as inferred from analogous pyrazoline syntheses . Crystallographic data for structurally related compounds suggest a planar dihydropyrazole ring and non-coplanar aryl substituents, which may influence binding to biological targets .
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24BrClFN3OS/c33-24-11-7-22(8-12-24)28-17-30(23-9-15-26(35)16-10-23)38(36-28)32(39)20-40-31-19-37(29-4-2-1-3-27(29)31)18-21-5-13-25(34)14-6-21/h1-16,19,30H,17-18,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRBGBSIFPQYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24BrClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone is a complex pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
This compound features a unique structure comprising a dihydropyrazole moiety linked to an indole derivative. The presence of bromine and fluorine substituents on the phenyl rings enhances its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the target structure have shown promising results in inhibiting cancer cell proliferation. A study found that certain pyrazole analogs demonstrated IC50 values as low as 0.07 µM against EGFR, comparable to established chemotherapeutics .
Anti-inflammatory Properties
Pyrazoles have been documented to possess anti-inflammatory effects. The compound was evaluated using the Human Red Blood Cell (HRBC) membrane stabilization method, showing considerable activity at varying doses (100 µg to 1000 µg) . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains, indicating that the target compound may also possess similar effects .
The biological activity of pyrazole derivatives often involves the inhibition of specific enzymes or pathways:
- Cyclooxygenase Inhibition : Many pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
- Monoamine Oxidase Inhibition : Some studies report that pyrazole derivatives can inhibit monoamine oxidases, which are involved in neurotransmitter metabolism, suggesting potential neuroprotective effects .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Abdel-Wahab et al. (2012) | Investigated various pyrazole derivatives for their antitumor activity; found significant inhibitory effects against multiple cancer cell lines. |
| Tewari et al. (2014) | Evaluated anti-inflammatory activity using carrageenan-induced paw edema model; showed promising results for specific pyrazole compounds. |
| Brullo et al. (2012) | Reported dual inhibition of inflammatory mediators by novel pyrazole derivatives with low IC50 values, indicating high potency. |
Scientific Research Applications
Synthesis of the Compound
The synthesis of the compound involves multi-step reactions that typically include the formation of pyrazole derivatives and subsequent modifications. For instance, one method involves the reaction of 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with 2-bromo-1-(4-bromophenyl)ethanone in anhydrous ethanol under reflux conditions, yielding the target compound with high purity and yield .
Key Reaction Steps:
- Formation of Pyrazole Derivative : The initial step involves the cyclization of appropriate phenyl hydrazones with carbonyl compounds.
- Substitution Reactions : The introduction of halogenated phenyl groups typically enhances biological activity.
- Final Assembly : The final compound is obtained through a series of coupling reactions that integrate various functional groups.
Antimicrobial Activity
Several studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, certain synthesized analogs have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Research has also pointed to the anticancer potential of related compounds. The presence of specific substituents like bromine and fluorine has been linked to enhanced activity against cancer cell lines, making these compounds candidates for further investigation in oncology .
Anti-inflammatory Effects
The compound's structural features suggest it may interact with inflammatory pathways. Some derivatives have shown promise in reducing inflammation in preclinical models, indicating a potential role in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of halogen substituents (bromo and fluoro) on the phenyl rings significantly influences its biological activity. Structural modifications can lead to variations in binding affinity to biological targets, which can be systematically studied using computational modeling and experimental assays .
Study 1: Antimicrobial Evaluation
In a study published in MDPI, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The results indicated that compounds with bromine and fluorine substitutions exhibited higher efficacy compared to their non-substituted counterparts .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of similar pyrazole derivatives. The study revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines, suggesting that further development could yield effective therapeutic agents for cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Observations:
Core Structure Influence: The target compound’s dihydropyrazole core distinguishes it from triazole (e.g., ) or thiazole hybrids (e.g., ). Dihydropyrazoles are known for conformational flexibility, which may enhance binding to dynamic enzyme pockets compared to rigid triazoles . The indole-sulfanylethanone moiety is unique; similar compounds often feature simpler aryl groups (e.g., phenyl in ) or sulfonyl substituents (e.g., ). The sulfanyl group may confer redox activity or metal-binding capacity.
Substituent Effects :
- Halogenated Aryl Groups : The 4-bromo and 4-fluoro substituents in the target compound are conserved in analogs like and . Bromine enhances steric bulk and hydrophobic interactions, while fluorine improves metabolic stability via C-F bond inertness.
- Chlorophenylmethyl Indole : This substituent is absent in other analogs. The chlorophenyl group may enhance binding to hydrophobic pockets, while the indole’s NH group could participate in hydrogen bonding.
Biological Implications :
- The dihydropyrazole-indole hybrid may exhibit dual mechanisms: dihydropyrazoles often target cyclooxygenase (COX) or kinases , while indole derivatives modulate serotonin receptors or microtubule dynamics .
- Compared to the sulfonyl analog , the sulfanyl group in the target compound may reduce oxidative stress susceptibility but increase thiol-mediated toxicity.
Synthetic and Analytical Challenges :
- The target compound’s complexity necessitates multi-step synthesis, similar to and . Crystallographic characterization (e.g., SHELX refinement ) is critical for confirming regioselectivity, as halogen and heterocyclic positioning profoundly affects bioactivity.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what intermediates are critical for its assembly?
The synthesis typically involves multi-step strategies:
- Claisen–Schmidt condensation : To form the α,β-unsaturated ketone intermediate, as demonstrated in analogous dihydropyrimidine derivatives .
- Cyclization reactions : Phosphorus oxychloride (POCl₃) is used to cyclize hydrazide precursors into pyrazole or oxadiazole moieties .
- Palladium-catalyzed cross-coupling : For introducing aryl halide substituents (e.g., 4-bromophenyl) via Suzuki-Miyaura or Buchwald-Hartwig reactions, as seen in nitroarene reductive cyclization studies . Key intermediates include the 3,4-dihydropyrazole core and the indol-3-yl sulfanylethanone fragment, which are coupled in later stages.
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- X-ray crystallography : Resolves bond lengths (e.g., C–S: ~1.68 Å) and dihedral angles, critical for confirming the 3,4-dihydropyrazole conformation and sulfanylethanone connectivity .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., deshielded pyrazole protons at δ 6.8–7.5 ppm) and confirms substituent positions .
- IR spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and thioether (C–S, ~650 cm⁻¹) functional groups .
Q. How can researchers optimize reaction conditions to improve yields of the target compound?
Methodological considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for pyrazole formation .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl halide incorporation .
- Temperature control : Maintaining 80–100°C during Michael addition prevents byproduct formation in analogous dihydropyrimidine syntheses .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond length disparities) between polymorphs or solvates be resolved?
- Multi-temperature XRD studies : Analyze thermal expansion coefficients to distinguish static disorder from dynamic motion .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) that influence packing discrepancies .
- DFT calculations : Compare experimental bond lengths (e.g., C–N: 1.34 Å) with optimized geometries to identify strain or electronic effects .
Q. What computational strategies predict the reactivity of the sulfanylethanone moiety in derivatization reactions?
- Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites via HOMO-LUMO gaps (e.g., sulfur lone pairs in HOMO guide alkylation) .
- Molecular dynamics (MD) simulations : Assess solvent accessibility of the sulfanyl group for SN2 reactions .
- Density Functional Theory (DFT) : Calculates transition-state energies for thioether oxidation or substitution pathways .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Substituent variation : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to assess impact on bioactivity .
- Bioisosteric replacement : Substitute the sulfanylethanone with sulfoxide/sulfone groups to modulate pharmacokinetics .
- Pharmacophore mapping : Overlay crystallographic data with receptor-binding sites (e.g., kinase inhibitors) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
